Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLAPXMJROBNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377219 | |
| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
45185-76-0 | |
| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of the Dioxothiomorpholine Moiety in Contemporary Chemical Science
The thiomorpholine (B91149) ring system, a sulfur-containing analog of morpholine (B109124), and its oxidized form, thiomorpholine-1,1-dioxide, are considered privileged scaffolds in medicinal chemistry. jchemrev.comjchemrev.com The incorporation of the sulfone group in the thiomorpholine-1,1-dioxide moiety imparts specific physicochemical properties, such as increased polarity and the ability to act as a hydrogen bond acceptor. These characteristics can significantly influence a molecule's solubility, metabolic stability, and interaction with biological targets. chemimpex.com
The rigid, chair-like conformation of the thiomorpholine-1,1-dioxide ring can also serve as a strategic element in molecular design, allowing for the precise spatial orientation of substituent groups. This conformational rigidity is a valuable attribute in the design of selective inhibitors for various enzymes and receptors. jchemrev.com The versatility of the dioxothiomorpholine moiety is further demonstrated by its use as a building block in the synthesis of a wide range of biologically active compounds, including those with anti-inflammatory, analgesic, and anticancer properties. chemimpex.com
Significance of Benzoate Derivatives in Medicinal Chemistry and Organic Synthesis
Benzoate (B1203000) derivatives are a cornerstone of medicinal chemistry and organic synthesis, with a long history of application in drug discovery and development. nih.gov The benzoate structure is present in numerous approved drugs and natural products, where it can function as a key pharmacophoric element or a versatile synthetic intermediate. Its aromatic ring can engage in various non-covalent interactions with biological macromolecules, including pi-pi stacking and hydrophobic interactions.
From a synthetic standpoint, the carboxylate group of benzoate esters provides a reactive handle for a multitude of chemical transformations. This allows for the facile introduction of diverse functionalities and the construction of more complex molecular architectures. The substitution pattern on the phenyl ring of the benzoate moiety can be readily modified, enabling fine-tuning of the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile.
Historical Context of Methyl 4 1,1 Dioxothiomorpholino Benzoate Research and Development
While a detailed historical account of the initial synthesis and discovery of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is not extensively documented in readily available literature, its emergence can be contextualized within the broader history of drug discovery, which has seen a progressive exploration of heterocyclic compounds. nih.gov The development of synthetic methodologies for N-arylation of cyclic amines, including thiomorpholine (B91149), has been a critical enabler for the creation of compounds like this compound.
A plausible and established synthetic route for N-aryl thiomorpholines involves the nucleophilic aromatic substitution of an activated aryl halide with thiomorpholine. mdpi.com In the case of this compound, this would likely involve the reaction of a methyl 4-halobenzoate with thiomorpholine, followed by oxidation of the sulfur atom to the sulfone. A general procedure for a similar transformation involves heating the reactants in a suitable solvent in the presence of a base. mdpi.com For instance, reacting 4-fluoronitrobenzene with thiomorpholine in acetonitrile (B52724) with triethylamine (B128534) as a base has been reported for the synthesis of 4-(4-nitrophenyl)thiomorpholine. mdpi.com Subsequent oxidation of the thiomorpholine ring to the 1,1-dioxide can be achieved using various oxidizing agents.
The interest in this specific compound likely arose from the systematic exploration of combining the well-established benzoate (B1203000) scaffold with the promising dioxothiomorpholine moiety in the quest for novel bioactive molecules.
Current Research Trajectories and Potential of Methyl 4 1,1 Dioxothiomorpholino Benzoate
Established Synthetic Pathways for this compound
The synthesis of this compound is predominantly achieved through two well-established pathways: nucleophilic aromatic substitution (SNA_r) and the oxidation of a precursor thioether.
The first common method involves the nucleophilic aromatic substitution reaction between an activated aryl halide, typically methyl 4-fluorobenzoate (B1226621), and thiomorpholine (B91149) 1,1-dioxide. The fluorine atom at the para position of the benzoate is an excellent leaving group, activated by the electron-withdrawing nature of the ester functionality. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) at elevated temperatures. This method provides a direct route to the target compound in good yields. A similar approach can be employed using other halo-substituted benzoates, such as methyl 4-bromobenzoate, often in conjunction with a palladium catalyst in what is known as a Buchwald-Hartwig amination.
The second established pathway involves a two-step process starting from thiomorpholine. Initially, thiomorpholine is reacted with methyl 4-fluorobenzoate to yield methyl 4-(thiomorpholino)benzoate. Subsequently, the sulfide (B99878) in the thiomorpholine ring is oxidized to a sulfone. This oxidation is a critical step and can be accomplished using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which selectively oxidizes the sulfur atom without affecting other functional groups in the molecule. Other oxidizing systems, such as potassium permanganate (B83412) or Oxone®, can also be employed.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Typical Reagents and Conditions |
| Methyl 4-fluorobenzoate | Thiomorpholine 1,1-dioxide | Nucleophilic Aromatic Substitution | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, ACN), Heat |
| Methyl 4-(thiomorpholino)benzoate | - | Oxidation | m-CPBA, CH2Cl2 or Oxone®, MeOH/H2O |
Novel Approaches in the Synthesis of this compound Derivatives
Recent advancements in synthetic methodology have focused on improving the efficiency, sustainability, and scope of the synthesis of N-arylthiomorpholine dioxides and their derivatives. One promising area is the application of microwave-assisted synthesis . nih.govyoutube.comresearchgate.netorganic-chemistry.orgnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. nih.govyoutube.comresearchgate.netorganic-chemistry.orgnih.gov For the synthesis of N-arylheterocyclic compounds, microwave-assisted protocols have been shown to be highly effective. nih.gov
Another novel approach involves the refinement of palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. nih.govsynthesisspotlight.comcapes.gov.bryoutube.comyoutube.com The development of more sophisticated phosphine (B1218219) ligands has broadened the substrate scope and improved the efficiency of these reactions, allowing for the coupling of a wider range of aryl halides and sulfonamides under milder conditions. youtube.com These advancements are directly applicable to the synthesis of this compound and its derivatives.
Exploration of Reactivity Profiles and Stereoselective Synthesis
The reactivity of this compound is primarily centered around the ester functionality and the aromatic ring. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. The aromatic ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the sulfone and ester groups deactivates the ring towards such transformations.
A significant area of exploration is the stereoselective synthesis of chiral derivatives of thiomorpholine. While this compound itself is achiral, the introduction of substituents on the thiomorpholine ring can create stereocenters. The development of methods for the enantioselective or diastereoselective synthesis of these chiral thiomorpholine derivatives is of great interest, particularly for applications in medicinal chemistry where stereochemistry often plays a crucial role in biological activity. acs.orgelsevierpure.comyoutube.com For instance, methods for the stereoselective synthesis of chiral thiol-containing 1,2-aminoalcohols have been developed, which could be adapted for the synthesis of chiral thiomorpholine precursors. elsevierpure.com
Role as a Building Block in Complex Organic Molecule Construction
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents. chemimpex.com The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore found in a number of biologically active compounds. Its presence can influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to form hydrogen bonds.
For example, this scaffold has been incorporated into molecules designed as inhibitors of enzymes such as Factor Xa, which is a key target in the development of anticoagulant drugs. The rigid and polar nature of the thiomorpholine 1,1-dioxide ring can provide a structural anchor for binding to the active site of the enzyme. The methyl benzoate portion of the molecule provides a convenient handle for further chemical elaboration, allowing for the attachment of other pharmacophoric groups to optimize the biological activity of the final compound.
Investigations into Green Chemistry Principles for this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. Research in this area focuses on several key aspects:
Use of Greener Solvents: Efforts are being made to replace traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids.
Catalytic Processes: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts for both the N-arylation and oxidation steps is an active area of research. For instance, the oxidation of thioethers can be performed under green conditions using permanganate supported on solid matrices, which can be accelerated by ultrasound or microwave irradiation. longdom.orgresearchgate.net
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Energy Efficiency: As mentioned earlier, microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. youtube.com Furthermore, solvent-free reaction conditions are being explored to further reduce the environmental impact of the synthesis. longdom.orgresearchgate.net
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations can determine a variety of electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap Derivations
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large band gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small band gap suggests the molecule is more reactive. rsc.org For related heterocyclic compounds, these values are used to predict their bioactivity. rsc.org
While specific calculations for this compound are not published, the table below illustrates the typical data derived from such an analysis.
| Parameter | Typical Value (eV) | Description |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | - | Energy of the outermost electron-donating orbital. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | - | Energy of the innermost electron-accepting orbital. |
| Band Gap (ΔE = ELUMO - EHOMO) | - | Indicates chemical reactivity and kinetic stability. |
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.
Prediction of Binding Affinities with Biological Macromolecules
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. Studies on similar heterocyclic structures, such as thiazole (B1198619) derivatives, have used docking to identify potential inhibitors of enzymes like carbonic anhydrase. rsc.orgnih.gov
As of now, there are no published molecular docking studies identifying specific biological targets for this compound or predicting its binding affinities. An illustrative data table for a hypothetical docking study is presented below.
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Example Target A (e.g., 1XYZ) | - | - |
| Example Target B (e.g., 2ABC) | - | - |
Elucidation of Binding Modes and Interaction Dynamics
Beyond predicting if a compound will bind, molecular docking elucidates how it binds. It provides a 3D model of the ligand within the receptor's binding site, revealing the specific intermolecular interactions responsible for forming the complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Understanding the binding mode is crucial for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance its affinity and selectivity for the target. Without specific docking studies for this compound, its potential binding modes with any biological macromolecules remain theoretical.
Conformational Analysis and Energy Landscape Exploration
Molecules that are not entirely rigid can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis is the study of the energies of these different conformations and their relative stabilities. By exploring the potential energy surface, researchers can identify low-energy, stable conformers that are most likely to exist under physiological conditions. This is important because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. For related sulfonamides, conformational analysis has been used to understand their structural characteristics. researchgate.net A detailed conformational analysis and exploration of the energy landscape for this compound has not been reported in the scientific literature.
In Vitro Enzyme Inhibition Studies
The thiomorpholine dioxide scaffold, a key feature of this compound, is a recognized pharmacophore. Its derivatives, along with related sulfonamides, have been the subject of numerous investigations to determine their potential as inhibitors of various key enzymes.
Investigations on Biotinidase (BTD) Inhibition and Related Biotin-Metabolizing Enzymes
A thorough review of scientific databases and published literature yielded no specific studies investigating the inhibitory effects of this compound or its close derivatives on biotinidase (BTD) or other biotin-metabolizing enzymes. This area appears to be unexplored in the context of this particular chemical class.
Cholinesterase (ChE) Inhibitory Potentials (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of thiomorpholine have been evaluated for their ability to inhibit cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. nih.gov The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov
Research has shown that certain thiomorpholine derivatives exhibit moderate inhibitory activity against acetylcholinesterase. jchemrev.comjchemrev.com For instance, in a study synthesizing various thiomorpholine derivatives, compounds labeled 10a and 10b showed moderate inhibition of AChE when compared to the standard drug, donepezil. jchemrev.comjchemrev.com However, other studies have found that the presence of a morpholino group, a structure closely related to thiomorpholine, can sometimes lead to a lack of inhibitory activity against both AChE and BChE. nih.gov
In contrast, other research on more complex molecules incorporating a morpholine (B109124) moiety has identified potent inhibitors. One study on morpholine-bearing quinoline (B57606) derivatives found several compounds with AChE inhibitory activity comparable to the reference drug galantamine. mdpi.com Specifically, compound 11g from this series was the most potent, inhibiting both AChE and BChE with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. mdpi.com Kinetic studies revealed that these compounds often act as mixed-type inhibitors. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Selected Morpholine/Thiomorpholine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 11g (A quinoline derivative) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 | mdpi.com |
| 11g (A quinoline derivative) | Butyrylcholinesterase (BChE) | 28.37 ± 1.85 | mdpi.com |
| 5c (A phenoxyethyl piperidine) | Acetylcholinesterase (eeAChE) | 0.5 ± 0.05 | nih.gov |
| 7c (A phenoxyethyl piperidine) | Butyrylcholinesterase (eqBuChE) | 2.5 ± 0.6 | nih.gov |
This table presents data for derivatives containing the related morpholine or piperidine (B6355638) scaffolds to illustrate the potential of such heterocyclic compounds.
DNA Gyrase and Topoisomerase IV Inhibition in Bacterial Pathogens
DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology, making them validated targets for antibacterial agents. nih.govyoutube.com These type II topoisomerases are crucial for processes like DNA replication and chromosome segregation. youtube.com Inhibition of their function can halt bacterial growth or lead to cell death. nih.gov
While research directly linking this compound or its immediate derivatives to the inhibition of these specific enzymes is not available, the broader class of sulfonamides and other heterocyclic compounds are known to be investigated as potential inhibitors. google.com The primary mechanism of action for many established antibiotics, such as fluoroquinolones, is the targeting of these enzymes. nih.gov Research efforts are ongoing to discover new classes of inhibitors to combat rising fluoroquinolone resistance. nih.gov Aminocoumarins, for example, are a class of natural antibiotics that are potent inhibitors of DNA gyrase, typically showing greater efficacy against the gyrase found in Staphylococcus aureus than that in Escherichia coli. nih.gov The development of novel inhibitors often involves the synthesis and evaluation of various heterocyclic scaffolds.
Tubulin Polymerization Inhibition and Microtubule Dynamics
The sulfonamide group, a key structural feature of the oxidized thiomorpholine ring in the parent compound, is present in a class of molecules investigated as tubulin polymerization inhibitors. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are critical for cell division, structure, and transport. nih.gov Inhibitors of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents. nih.gov
Compounds containing a sulfonamide bridge have been developed as microtubule-destabilizing agents that target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov These sulfonamide derivatives have shown potent antiproliferative activities against various cancer cell lines, in some cases comparable or superior to the established drug paclitaxel. nih.gov For example, a series of novel quinoline-sulfonamide derivatives were synthesized and evaluated, with the most active compound, D13 , showing strong inhibition of tubulin assembly with an IC₅₀ of 6.74 µM. mdpi.com
Table 2: Tubulin Polymerization Inhibitory Activity of Selected Sulfonamide Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) | Tubulin Polymerization | 6.74 | mdpi.com |
| Combretastatin A-4 (CA-4) (Reference) | Tubulin Polymerization | 2.64 | mdpi.com |
These findings suggest that the sulfonamide moiety is a promising scaffold for the design of new tubulin-targeting anticancer agents. mdpi.com
Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. nih.govmdpi.com Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. nih.gov
Research into thiomorpholine derivatives has revealed potent and selective inhibitors of MAO-B. nih.gov A study on 2-arylthiomorpholine derivatives found that making the phenylethylamine scaffold rigid within a thiomorpholine ring increased inhibitory activity against MAO-B but not MAO-A. nih.gov Similarly, a series of morpholine-based chalcones were evaluated, with most of the compounds potently and selectively inhibiting MAO-B. nih.gov Compound MO1 from this series was particularly potent, with an IC₅₀ value of 0.030 µM for MAO-B, making it approximately twice as potent as the reversible MAO-B inhibitor lazabemide. nih.gov
Table 3: MAO Inhibitory Activity of Selected Morpholine/Thiomorpholine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity | Source |
|---|---|---|---|---|
| MO1 (Morpholine-based chalcone) | MAO-B | 0.030 | MAO-B selective | nih.gov |
| MO7 (Morpholine-based chalcone) | MAO-A | 7.1 | nih.gov | |
| MO7 (Morpholine-based chalcone) | MAO-B | 0.25 | MAO-B selective | nih.gov |
| Lazabemide (Reference) | MAO-B | ~0.060 | Reversible MAO-B inhibitor | nih.gov |
These studies highlight the potential of the thiomorpholine and related morpholine scaffolds in developing selective MAO-B inhibitors for therapeutic applications. nih.govnih.gov
Alpha-Glucosidase Inhibition for Metabolic Disorder Research
Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme delay carbohydrate digestion and absorption, which helps to manage postprandial hyperglycemia in type 2 diabetes. nih.gov The sulfonamide scaffold is a well-explored structure in the design of alpha-glucosidase inhibitors. rsc.orgscribd.com
Numerous studies have reported the synthesis of sulfonamide derivatives with significant α-glucosidase inhibitory activity, often more potent than the standard drug, acarbose (B1664774). nih.govrsc.orgresearchgate.net For instance, a series of sulfonamide chalcones were identified as a new class of α-glucosidase inhibitors, with compound 20 showing an exceptionally low IC₅₀ value of 0.4 µM. kribb.re.kr Another study on cyclic sulfonamides with an N-arylacetamide group found several compounds with IC₅₀ values ranging from 25.88 to 46.25 µM, all more potent than acarbose (IC₅₀ = 58.8 µM). nih.gov
Table 4: Alpha-Glucosidase Inhibitory Activity of Selected Sulfonamide Derivatives
| Compound/Derivative Class | IC₅₀ Value (µM) | Comparison to Acarbose | Source |
|---|---|---|---|
| Compound 12i (A cyclic sulfonamide) | 25.88 | More potent | nih.gov |
| Compound 3a (A novel sulfonamide) | 19.39 | 1.39-fold more potent | rsc.org |
| Compound 20 (A sulfonamide chalcone) | 0.4 | Significantly more potent | kribb.re.kr |
| Acarbose (Reference Drug) | 58.8 | Standard | nih.gov |
The consistent findings across multiple studies underscore the importance of the sulfonamide functional group in the development of effective α-glucosidase inhibitors for research into metabolic disorders. nih.govrsc.orgkribb.re.kr
Antimicrobial Activity Assessments
The thiomorpholine dioxide moiety is a recurring structural motif in compounds designed and evaluated for their antimicrobial properties.
Derivatives of thiomorpholine S,S-dioxide have been incorporated into various molecular scaffolds to assess their antibacterial potential. A notable area of investigation has been their inclusion in phenyloxazolidinone structures, a class of synthetic antibiotics.
Combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives containing a thiomorpholine S,S-dioxide core have been synthesized and evaluated. These studies have identified several compounds with potent activity against common respiratory pathogens.
Table 1: Antibacterial Activity of Selected Thiomorpholine S,S-Dioxide Phenyloxazolidinone Derivatives
| Compound ID | Test Organism | Activity Metric (e.g., MIC) | Reference |
| Not Specified | Haemophilus influenzae | Enhanced Activity | chemimpex.com |
| Not Specified | Moraxella catarrhalis | Enhanced Activity | chemimpex.com |
This table is representative of findings for the broader class of thiomorpholine dioxide derivatives, as specific data for this compound was not available in the searched literature.
Detailed studies on the specific mechanisms of action for this compound are not available. Similarly, there is no specific information regarding resistance profiles developed by microorganisms against this particular compound.
Anticancer and Cytotoxicity Investigations
The thiomorpholine dioxide scaffold is of interest in medicinal chemistry for its potential inclusion in novel anticancer agents. chemimpex.com
While this compound itself is noted as a building block for anticancer drugs, specific antiproliferative data (such as IC50 values) against a panel of human cancer cell lines is not detailed in the available literature. However, studies on related N-azole substituted thiomorpholine derivatives have shown cytotoxic activity. For example, a thiazolyl thiomorpholine derivative bearing a chloro substituent on an aromatic ring has been identified as a lead molecule for its cytotoxic effects.
Table 2: Cytotoxic Activity of a Thiazolyl Thiomorpholine Derivative
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl thiomorpholine with chloro substituent | A549 (Human Lung Carcinoma) | 10.1 | |
| Thiazolyl thiomorpholine with chloro substituent | HeLa (Human Cervical Cancer) | 30.0 |
This table presents data for a related thiomorpholine derivative, as specific data for this compound was not available in the searched literature.
The ability of a compound to induce cell cycle arrest and/or apoptosis is a key indicator of its potential as an anticancer agent. While the broader class of thiomorpholine-containing compounds has been investigated for such properties, there is no specific information in the reviewed literature detailing the effects of this compound on cell cycle progression or the induction of apoptotic pathways in cancer cells.
Selective Cytotoxicity towards Cancer Cells versus Normal Cells
A critical attribute for any potential anti-cancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing side effects. Research into compounds structurally related to this compound has focused on this principle of selective cytotoxicity.
For instance, a study on a series of thieno[2,3d]pyrimidine derivatives identified a lead compound, designated 6j, that demonstrated significant efficacy against a panel of cancer cell lines with substantially less impact on normal cells. nih.gov The compound was potent against colon, brain, and ovarian cancer cell lines, with IC50 values ranging from 0.6 to 1.2 µM. In stark contrast, its IC50 value against the normal Chinese Hamster Ovary (CHO) epithelial cell line was 14 ± 1.3 µM, indicating a favorable selectivity index. nih.gov This selective action was attributed to the induction of oxidative stress, apoptosis, and mitotic catastrophe specifically in the cancer cells. nih.gov
Similarly, a unique thieno[2,3-c]pyrazole derivative, Tpz-1, was found to induce cell death at low micromolar concentrations (0.19 µM to 2.99 µM) across 17 different human cancer cell lines. mdpi.com Its selectivity was particularly noted when comparing its effects on leukemia cell lines versus non-cancerous human fibroblast (Hs27) cells, yielding a selectivity index of 15.48 for leukemias. mdpi.com While direct data on this compound is not publicly available, the research on these related heterocyclic structures underscores the potential for achieving cancer cell-selective cytotoxicity.
Table 1: Selective Cytotoxicity of Related Heterocyclic Compounds
| Compound | Cancer Cell Line | Cancer Cell IC50 (µM) | Normal Cell Line | Normal Cell IC50 (µM) | Selectivity Index (Normal/Cancer) |
|---|---|---|---|---|---|
| Thieno[2,3d]pyrimidine (6j) | HCT116 (Colon) | 0.6 - 1.2 | CHO (Epithelial) | 14 | ~12-23 |
| OV2008 (Ovarian) | 0.6 - 1.2 | CHO (Epithelial) | 14 | ~12-23 | |
| A2780 (Ovarian) | 0.6 - 1.2 | CHO (Epithelial) | 14 | ~12-23 | |
| Thieno[2,3-c]pyrazole (Tpz-1) | HL-60 (Leukemia) | ~0.2 | Hs27 (Fibroblast) | >2.5 | >12.5 |
This table presents data for structurally related compounds to illustrate the principle of selective cytotoxicity.
Biochemical Pathway Modulation
The thiomorpholine dioxide scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets, including enzymes and signaling pathways. jchemrev.com
This compound is utilized as a reagent in biochemical assays to help elucidate enzyme interactions and metabolic pathways, which is a critical step in drug discovery. chemimpex.com While specific interactions for this exact molecule are proprietary or not widely published, studies on analogous methyl benzoate derivatives reveal their potential as enzyme inhibitors.
For example, a series of methyl 4-amino benzoates were investigated as inhibitors of key enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), a pathway crucial for cancer cell proliferation. nih.gov These compounds demonstrated inhibitory effects against glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), with IC50 values ranging from 100.8 to 430.8 µM for G6PD and 206 to 693.2 µM for 6PGD. nih.gov Furthermore, spectroscopic studies on other methyl benzoate derivatives have been used to characterize their binding interactions with transport proteins like bovine serum albumin (BSA), demonstrating that such molecules form stable complexes and can be used to probe protein binding sites. mdpi.com These examples highlight the utility of the methyl benzoate scaffold in designing probes and inhibitors for biochemical pathway analysis.
Epigenetic modifications, such as the post-translational modification of histones, are crucial for regulating gene expression. nih.govnih.gov Histone biotinylation, the covalent attachment of biotin (B1667282) to histones, is an important epigenetic mark catalyzed by enzymes like biotinidase (BTD) and holocarboxylase synthetase. nih.govnih.gov
A close structural analog of the subject compound, Biotinyl-methyl 4-(amidomethyl)benzoate , has been identified as a potent competitive inhibitor of human biotinidase. nih.govnih.gov In a study designed to find inhibitors to study chromatin structure, this compound was the most effective among several biotin analogs, causing an 80% inhibition of BTD at a 1 mM concentration. nih.govnih.gov Kinetic studies confirmed its mechanism as competitive inhibition. nih.govnih.gov The development of such inhibitors is crucial for understanding the specific role of BTD in epigenetic processes, such as gene regulation and DNA repair, which are often dysregulated in cancer. nih.govnih.gov The ability of a benzoate derivative to modulate a key epigenetic enzyme highlights a significant area of pharmacological research for this class of compounds.
Table 2: Inhibition of Human Biotinidase (BTD) by a Benzoate Derivative
| Compound | Concentration (mM) | % Inhibition of BTD | Inhibition Type |
|---|
| Biotinyl-methyl 4-(amidomethyl)benzoate | 1 | 80% | Competitive |
Data from a study on a structural analog to demonstrate potential epigenetic modulatory activity. nih.govnih.gov
Antioxidant Activity Evaluation via Radical Scavenging Assays
Antioxidant compounds can neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant potential of a compound is often evaluated using radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. mdpi.comnih.gov
Research on thiomorpholine derivatives has demonstrated their capacity for significant antioxidant and radical scavenging activity. researchgate.netnih.gov For example, a series of thiomorpholine derivatives were found to inhibit microsomal membrane lipid peroxidation with IC50 values as low as 7.5 µM, and their antioxidant capacity was, in some cases, several times higher than that of Trolox, a well-known antioxidant standard. researchgate.net Another study noted that a compound, 2,4-dihydroxy-methyl benzoate, exhibited remarkable antioxidant activity against the DPPH free radical. ejpmr.com
These assays rely on the ability of the antioxidant compound to donate a hydrogen atom or an electron to the stable radical, a reaction that results in a measurable color change. mdpi.comnih.gov While specific DPPH or ABTS assay results for this compound are not available in public literature, the documented antioxidant properties of both the thiomorpholine scaffold and substituted methyl benzoates suggest that it is a promising candidate for such activity. researchgate.netejpmr.com
Table 3: Principles of Radical Scavenging Assays
| Assay | Radical | Principle | Measurement |
|---|---|---|---|
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | A stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. mdpi.com | Decrease in absorbance at ~517 nm (loss of violet color). mdpi.com |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | A radical cation that is reduced by an antioxidant, losing its characteristic blue-green color. nih.gov | Decrease in absorbance at ~734 nm. |
Preclinical Pharmacological Investigations of Analogues
Following promising in vitro results, drug candidates and their analogues typically undergo preclinical pharmacological investigations to assess their efficacy and behavior in biological systems. For compounds containing the thiomorpholine S,S-dioxide scaffold, research has progressed to this stage.
For example, C-5 amide analogues of S,S-dioxide thiomorpholine oxazolidinones have been identified as potent antibacterial agents. jchemrev.com In preclinical studies, these compounds were evaluated for in vivo efficacy. One analogue demonstrated an oral efficacy (ED50 of 3.75 mg/kg) that was slightly superior to the approved antibiotic Linezolid (ED50 of 5 mg/kg) in a murine infection model. jchemrev.com
In a different context, polymers derived from thiomorpholine oxide have been evaluated for biocompatibility. mdpi.com Cytotoxicity assays using a mouse fibroblast cell line (L929) showed that the polymer presented no cytotoxicity at concentrations up to 400 μg/mL. mdpi.com Furthermore, the material was found to be hemocompatible, causing no aggregation or lysis of red blood cells. mdpi.com These types of preclinical investigations are essential to determine the potential of a chemical series for further development into therapeutic agents.
Advanced Spectroscopic and Structural Characterization Studies of Methyl 4 1,1 Dioxothiomorpholino Benzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzoate (B1203000) ring would typically appear as two doublets in the downfield region (around 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The methyl ester protons would present as a sharp singlet at approximately 3.8-3.9 ppm. rsc.org The protons on the thiomorpholine (B91149) dioxide ring are expected to appear as two sets of triplets or complex multiplets in the range of 3.0-4.0 ppm, corresponding to the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms, respectively.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the ester group is expected at the most downfield position, typically around 165-167 ppm. rsc.org The aromatic carbons would generate several signals between 110 and 155 ppm. The methyl ester carbon would have a characteristic signal around 52 ppm. rsc.org The methylene carbons of the thiomorpholine dioxide ring would appear in the 45-55 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgfoodb.cachemicalbook.com
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to COOCH₃) | ~8.0 | ~131 |
| Aromatic CH (ortho to N) | ~7.0 | ~115 |
| Methyl Ester (OCH₃) | ~3.9 | ~52 |
| Carbonyl (C=O) | - | ~166 |
| Thiomorpholine (-CH₂-N) | ~3.6 | ~48 |
| Thiomorpholine (-CH₂-SO₂) | ~3.2 | ~50 |
| Aromatic C (ipso to COOCH₃) | - | ~125 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural insights from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
For this compound (C₁₂H₁₅NO₄S), the molecular weight is 269.32 g/mol . chemimpex.com An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 269. Key fragmentation patterns could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 238, or cleavage of the thiomorpholine ring. HRMS would confirm the molecular formula by providing an exact mass measurement, for instance, 269.0671 for the [M]⁺ ion, which distinguishes it from other compounds with the same nominal mass.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion/Fragment Formula | Calculated Mass (m/z) | Description |
|---|---|---|
| [C₁₂H₁₅NO₄S]⁺ | 269.07 | Molecular Ion [M]⁺ |
| [C₁₁H₁₂NO₃S]⁺ | 238.05 | Fragment from loss of -OCH₃ |
| [C₈H₇O₂]⁺ | 135.04 | Fragment corresponding to methyl benzoate cation radical |
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.
The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak around 1720-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ester group. nist.gov The presence of the sulfone group (SO₂) is confirmed by two strong stretching vibrations, typically found near 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). epa.gov Other significant peaks include C-O stretching for the ester at 1250-1300 cm⁻¹, C-N stretching of the tertiary amine around 1100-1200 cm⁻¹, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. nist.govchemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
Frequencies are based on typical values for the respective functional groups. nist.govchemicalbook.com
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1725 | C=O Stretch | Ester |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1325 | S=O Asymmetric Stretch | Sulfone (SO₂) |
| ~1280 | C-O Stretch | Ester |
| ~1170 | C-N Stretch | Tertiary Amine |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. epa.gov This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. While no public crystal structure for this compound is available, such a study would confirm the puckering of the thiomorpholine ring (likely a chair conformation) and the planarity of the benzoate group. mdpi.com
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack together in the crystal. This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole forces, and van der Waals forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal. rsc.org By mapping properties onto this unique molecular surface, one can identify the key interactions responsible for the crystal's stability. For this compound, one would expect to observe weak C-H···O hydrogen bonds involving the sulfone and ester oxygen atoms, which would play a significant role in the supramolecular assembly. mdpi.com
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. tcichemicals.com Different polymorphs of a compound can have distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is critical in the pharmaceutical industry, as different forms can affect a drug's bioavailability. sigmaaldrich.com The crystallization behavior of this compound could be investigated by crystallizing the compound from various solvents and under different conditions (e.g., temperature, evaporation rate) to determine if different polymorphic forms can be isolated. tcichemicals.com Each potential polymorph would then be characterized by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for the purification, identification, and quantification of chemical compounds.
Thin Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a chemical reaction or to quickly check the purity of a sample by comparing it to a reference standard. nih.gov
Gas Chromatography (GC): As a thermally stable and volatile compound, this compound can be analyzed by GC. This technique is frequently used by chemical suppliers to assess the purity of the compound, often reporting purities of ≥98%. chemimpex.comtcichemicals.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and precise technique for the separation, quantification, and purification of compounds. A reversed-phase HPLC method would be suitable for assessing the purity of this compound and for quantifying it in various samples.
High-Performance Liquid Chromatography (HPLC) Method Development
Initial Method Scouting and Optimization
Given the chemical structure of this compound, which possesses a polar sulfone group and an aromatic benzoate moiety, reversed-phase HPLC (RP-HPLC) is the most suitable analytical approach. The initial phase of method development focuses on selecting an appropriate stationary phase, mobile phase composition, and detector wavelength.
A C18 column is a common and effective choice for the separation of such aromatic compounds, providing the necessary hydrophobic interactions for retention. The selection of the mobile phase is critical for achieving good resolution and peak shape. A typical starting point involves a combination of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. For instance, a mobile phase consisting of a mixture of 1% ammonium (B1175870) acetate (B1210297) and acetonitrile in a 55:45 (v/v) ratio has been successfully employed for the separation of related synthetic intermediates. researchgate.net The pH of the mobile phase is another crucial parameter that can be adjusted to optimize the retention time and peak symmetry.
The detection wavelength is chosen based on the ultraviolet (UV) absorbance profile of the analyte. For aromatic compounds like this compound, a wavelength of 254 nm is often selected for detection with a Photo Diode Array (PDA) detector, as it provides good sensitivity for the benzene ring system. researchgate.net
Detailed Research Findings and Method Validation
Once initial separation is achieved, the method is further optimized and validated to ensure its performance characteristics meet the required standards for accuracy, precision, linearity, and sensitivity. The validation process is conducted in accordance with established guidelines to demonstrate that the analytical method is suitable for its intended purpose.
A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed below. The parameters are based on established methods for structurally similar compounds.
Table 1: Optimized HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Ammonium Acetate buffer (pH 5.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
The validation of this method would involve assessing several key performance indicators. The results of such a validation study are summarized in the following table.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| * Intra-day | < 1.0% | ≤ 2.0% |
| * Inter-day | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Specificity | No interference from related substances | No co-elution |
The linearity of the method is established by analyzing a series of standard solutions across a defined concentration range. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) greater than 0.999 indicates a strong linear relationship.
Accuracy is determined by spiking a known amount of the standard into a sample matrix and calculating the percentage recovery. The results should fall within a predefined range, typically between 98.0% and 102.0%. Precision is assessed by repeatedly analyzing the same sample, both within the same day (intra-day) and on different days (inter-day), and is expressed as the relative standard deviation (RSD%). An RSD of less than 2% is generally considered acceptable.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined to establish the sensitivity of the method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often achieved by analyzing stressed samples or by spiking the sample with potential interferents. The absence of interfering peaks at the retention time of the analyte confirms the specificity of the method.
Structure Activity Relationship Sar and Mechanistic Elucidation of Methyl 4 1,1 Dioxothiomorpholino Benzoate Analogues
Design and Synthesis of Structurally Modified Analogues
The design of new analogues of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a key strategy in medicinal chemistry to discover compounds with improved potency and selectivity. The thiomorpholine (B91149) moiety is a recognized structural motif in various active pharmaceutical ingredients due to its favorable pharmacological profile. jchemrev.com Synthetic strategies often focus on creating libraries of related compounds by modifying different parts of the parent molecule.
One established method for creating the core aryl thiomorpholine-1,1-dioxide structure involves the 1,4-addition of nitroarenes to divinyl sulfones after an in-situ reduction step. researchgate.net More advanced techniques, such as solid-phase synthesis, have been employed to generate combinatorial libraries of related structures, like N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S,S-dioxide thiomorpholines, allowing for the rapid production and evaluation of numerous analogues. researchgate.net These methods provide a foundation for systematically altering the molecule to probe its structure-activity relationships.
The biological activity of compounds containing the thiomorpholine 1,1-dioxide scaffold is highly dependent on the nature and position of various substituents. While specific SAR data for this compound is not extensively detailed in the available literature, studies on analogous heterocyclic systems provide insight into how such explorations are conducted.
For instance, in a series of antibacterial oxazolidinones incorporating a thiomorpholine S,S-dioxide ring, SAR studies revealed that small, lipophilic groups at the C-5 position were generally preferred for potency. jchemrev.com In a different chemical series, substituted sulfamoyl benzamidothiazoles, SAR analysis indicated that a bis-substituted phenyl ring was potentially essential for biological activity, as the removal of methyl groups led to inactive compounds. nih.gov Further investigation in this series showed that replacing a methyl group with a bromo substituent was a tolerated modification, which could also serve as a reactive handle for further chemical diversification. nih.gov
These examples underscore a common principle in medicinal chemistry: even minor changes to substituents on a core scaffold can dramatically influence biological outcomes. The table below illustrates SAR findings from a series of C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine oxazolidinones, demonstrating the impact of substituent changes on antibacterial efficacy. jchemrev.com
| Compound/Analogue | Substituent Group | Key SAR Finding |
| Linezolid (Reference) | Acetamide | Standard efficacy against gram-positive bacteria. jchemrev.com |
| Analogue 12a | Cinnamamide | Displayed oral efficacy slightly superior to linezolid. jchemrev.com |
| Analogue 12b | Not specified, but related | Efficacy was comparable to linezolid. jchemrev.com |
| General Finding | Small, lipophilic C-5 groups | This series of analogues showed a preference for these types of groups. jchemrev.com |
This interactive table summarizes Structure-Activity Relationship (SAR) findings for thiomorpholine oxazolidinone analogues. Users can sort and filter the data to understand the influence of different substituent groups.
Modifying the central thiomorpholine ring itself is another critical strategy for probing SAR. The thiomorpholine scaffold is a key pharmacophore that can engage in molecular interactions with biological targets, and altering its structure can refine these interactions. jchemrev.comnih.gov Synthetic approaches have been developed to create oxidized congeners of this ring system, such as dihydrothiopyran and dihydrothiazine rings, to evaluate them as potential bioisosteres in antimicrobial oxazolidinones. researchgate.net This type of modification directly assesses the role of the heterocyclic core in producing a biological effect. Introducing unsaturation or changing the ring size are common tactics to alter the conformational properties of the molecule and its fit within a target's binding site.
The methyl benzoate (B1203000) portion of the molecule provides another rich site for derivatization. Strategies often involve modifying the ester group or introducing substituents onto the phenyl ring. The direct condensation of various benzoic acids with methanol, catalyzed by solid acids, is a reported method for creating a series of methyl benzoate compounds with diverse functional groups. mdpi.com This allows for the exploration of how electronic and steric factors on the benzoate ring influence activity. Furthermore, related compounds like methyl 4-formylbenzoate (B8722198) are used as starting materials for high-value-added chemicals, indicating that the substituent at the para-position of the benzoate is a key site for chemical elaboration. google.com These derivatization strategies are fundamental to optimizing the molecule's pharmacokinetic and pharmacodynamic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound were found, the methodology is widely applied to similar heterocyclic compounds to guide drug design.
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects, and steric parameters (e.g., molecular volume, surface area). researchgate.net Statistical or machine learning methods, such as multiple linear regression (MLR) or gradient boosting, are then used to create a predictive model. researchgate.netnih.gov For example, a QSAR study on 1,3-thiazole derivatives identified that antioxidant activity increased with lower molecular volume and lipophilicity, but with a higher dipole moment. researchgate.net In another study on quinolinone-based inhibitors, the van der Waals volume and electron density were found to be pivotal for anti-tuberculosis activity. nih.gov Such models allow for the virtual screening of new, un-synthesized analogues, prioritizing those with the highest predicted activity and helping to explain the structural origins of their biological effects. nih.gov
Mechanistic Investigations of Biological Action at the Molecular Level
Understanding the molecular mechanism of action is crucial for the rational development of any therapeutic agent. Both the morpholine (B109124) and thiomorpholine scaffolds are known to act as "bioactives" that can target different molecular entities, including exhibiting selective enzyme inhibition. jchemrev.com The specific biological targets of this compound are not definitively established in the available literature, but research on related compounds offers plausible mechanisms.
For instance, a series of structurally similar thiomorpholine derivatives were found to possess hypocholesterolemic and antioxidant activity, with a proposed mechanism being the inhibition of the enzyme squalene (B77637) synthase, which is involved in cholesterol formation. jchemrev.com In another context, certain thiomorpholine-bearing compounds were designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV). jchemrev.com Separately, a different methyl benzoate derivative, methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), was shown to exert its effect by disrupting microtubule assembly, leading to apoptosis. nih.gov These examples highlight the diverse potential mechanisms through which compounds containing these structural motifs can exert their biological effects.
Detailed investigation into how a compound interacts with its target enzyme is fundamental to understanding its inhibition mechanism. Enzyme inhibitors can function through various modes, including competitive, non-competitive, and uncompetitive inhibition, each defined by whether the inhibitor binds to the enzyme's active site or an allosteric site, and whether it binds to the free enzyme or the enzyme-substrate complex. nih.govyoutube.com
While specific enzyme-ligand interactions for this compound are not detailed, studies on analogous systems provide models for how such interactions are elucidated. Molecular docking studies on quinolinone inhibitors, for example, revealed significant binding affinities within the target protein's active site, mediated by both hydrophobic interactions and hydrogen bonds. nih.gov In other cases, inhibition can be allosteric; for instance, some inhibitors of cholinesterases act via partial reversible inhibition by binding to a peripheral site at the entrance of the active site gorge, which triggers a conformational change that impedes substrate processing. nih.gov Elucidating these specific molecular interactions is key to refining a lead compound into a drug candidate with high affinity and selectivity for its intended target.
Molecular Basis of Cellular Effects and Pathway Modulation
An exhaustive search for studies detailing the molecular basis of cellular effects and specific signaling pathways modulated by this compound or its close analogues did not yield specific results. While research on other, varied heterocyclic compounds has demonstrated modulation of key cancer-related pathways, no such specific data is available for the compound . For instance, studies on different classes of compounds have shown inhibition of the pentose (B10789219) phosphate (B84403) pathway, a metabolic route crucial for cancer progression, but this has not been specifically linked to this compound derivatives. nih.gov
General research into compounds containing a sulfone (dioxide) group indicates their potential to interact with various biological targets. researchgate.net However, without specific studies on the title compound or its direct analogues, any discussion on pathway modulation remains speculative. The scientific community has not published data that would allow for a detailed elucidation of its mechanism of action at a molecular level.
Optimization Strategies for Potency, Selectivity, and Bioavailability
Information regarding the optimization of this compound analogues for improved potency, selectivity, and bioavailability is similarly limited in publicly available literature. General principles of drug design and optimization are well-established, including strategies to enhance the bioavailability of poorly soluble compounds through formulation or chemical modification. mdpi.comhmdb.ca However, the application of these strategies to the specific scaffold of this compound has not been detailed in published research.
For a meaningful discussion on optimization, data from SAR studies are crucial. Such studies typically involve the synthesis of a series of analogues with systematic structural modifications to identify chemical features that enhance biological activity and selectivity. For example, studies on other thiomorpholine derivatives have explored the impact of different substituents on their cytotoxic or antioxidant activities, sometimes providing IC50 values against various cell lines. nih.gov One study on a series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides identified a compound with low nanomolar potency as a norepinephrine (B1679862) transporter inhibitor, demonstrating the potential for optimization within related chemical classes. nih.gov
Unfortunately, no such detailed SAR data tables for this compound analogues could be found. The absence of this foundational data precludes a detailed discussion of optimization strategies tailored to this specific compound series.
Applied Research Directions and Novel Applications of Methyl 4 1,1 Dioxothiomorpholino Benzoate
Innovations in Pharmaceutical and Drug Discovery Pipelineschemimpex.com
The thiomorpholine (B91149) scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit a wide range of biological activities. researchgate.netjchemrev.com Consequently, Methyl 4-(1,1-Dioxothiomorpholino)benzoate serves as a crucial starting material for the creation of novel therapeutic agents and plays a significant role in the science of drug formulation. chemimpex.com
Development of Novel Therapeutic Agents
The quest for new drugs with improved efficacy and novel mechanisms of action is a primary driver of research involving this compound. Its structural features are instrumental in the synthesis of complex molecules designed to interact with specific biological targets. chemimpex.com The thiomorpholine core, in particular, is associated with a variety of pharmacological effects, making this compound a valuable scaffold for drug discovery. researchgate.netjchemrev.com
Research has highlighted the potential of thiomorpholine derivatives in several therapeutic areas:
Anticancer Agents: The unique structural properties of the thiomorpholine ring are believed to enhance biological activity, and this scaffold plays a key role in the development of new anti-cancer drugs. chemimpex.com
Antitubercular and Antiprotozoal Agents: Derivatives of thiomorpholine have been investigated for their activity against various pathogens, including those responsible for tuberculosis and protozoal infections. jchemrev.com
DPP-IV Inhibitors: Thiomorpholine-based compounds have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes mellitus. jchemrev.com
Hypolipidemic and Antioxidant Agents: Certain thiomorpholine derivatives have demonstrated the ability to lower lipid levels and exhibit antioxidant properties, suggesting potential applications in cardiovascular disease. jchemrev.comnih.gov
The following table summarizes the diverse biological activities associated with the thiomorpholine scaffold, underscoring the potential of this compound as a precursor for various therapeutic agents.
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | Anticancer | chemimpex.comresearchgate.net |
| Infectious Diseases | Antitubercular, Antiprotozoal, Antimalarial | jchemrev.com |
| Metabolic Disorders | DPP-IV Inhibition, Hypolipidemic | jchemrev.com |
| Inflammatory Conditions | Anti-inflammatory | researchgate.net |
| Central Nervous System | Retinal Protector | jchemrev.com |
Role in Drug Formulation Science
The development of an effective and stable pharmaceutical dosage form is a critical aspect of drug development. Preformulation studies, which characterize the physicochemical properties of a drug substance and its compatibility with excipients, are essential for creating a safe and effective product. researchgate.nethillpublisher.com this compound's inherent properties, such as its stability and compatibility with various solvents, make it an attractive molecule for formulation scientists. chemimpex.com
While specific formulation studies detailing the use of this compound as an excipient are not prevalent, its role as a stable intermediate is crucial. The stability of a starting material like this compound ensures the purity and quality of the final active pharmaceutical ingredient (API) it is used to synthesize. This, in turn, simplifies the subsequent formulation process, as there are fewer degradation products to contend with. jddtonline.info Furthermore, the principles of using stable, well-characterized molecules are central to modern formulation strategies, including the development of controlled-release drug delivery systems. mdpi.com
Advancements in Agrochemical Formulations for Crop Protectionchemimpex.com
The thiomorpholine scaffold is also being explored for its potential in agriculture. chemimpex.com The development of new agrochemicals is focused on creating more effective and environmentally benign solutions for crop protection. This includes the design of novel fungicides, herbicides, and plant growth regulators.
This compound can serve as a key component in the synthesis of new active ingredients for pesticides. chemimpex.com The stability of this compound is advantageous for creating robust agrochemical formulations that can withstand various environmental conditions. Research in this area is moving towards "synthetic elicitors," which are compounds that activate a plant's natural defense systems against pathogens, representing a more advanced and potentially safer approach to crop protection. google.com While not directly tested, a versatile scaffold like that of this compound is a candidate for developing such next-generation agrochemicals.
It is important to note that the environmental impact of new agrochemicals, including their effects on non-target organisms like pollinators, is a significant area of research. nih.govnih.gov Any new pesticide derived from this compound would require rigorous testing to ensure its safety and sustainability.
Development of Advanced Materials with Enhanced Propertieschemimpex.com
The application of this compound extends beyond the life sciences into the realm of material science. chemimpex.com The unique chemical structure of this compound makes it a candidate for creating novel polymers and other advanced materials with specialized properties. chemimpex.com
Polymer Chemistry Applications
Research into polymers containing thiomorpholine oxide has demonstrated their potential as "smart materials." mdpi.com These are materials that can respond to changes in their environment, such as pH or temperature. A recent study detailed the synthesis of polymers derived from a related thiomorpholine oxide monomer. mdpi.com
Key findings from this research include:
Stimuli-Responsive Behavior: The resulting polymers exhibited dual responsiveness to both pH and temperature, a desirable characteristic for applications in nanomedicine and biotechnology. mdpi.com
Biocompatibility: The polymers were found to be highly biocompatible and did not cause lysis or aggregation of red blood cells, indicating their potential for safe use in biological systems. mdpi.com
Tunable Properties: The properties of the polymers, such as their lower critical solution temperature (LCST), could be adjusted by copolymerizing the thiomorpholine oxide monomer with other monomers like hydroxyethyl (B10761427) methacrylate (B99206) (HEMA). mdpi.com
These findings suggest that this compound, with its reactive sites, could be utilized as a monomer or a modifying agent in the synthesis of new polymers with enhanced mechanical or functional properties. chemimpex.com The following table outlines the potential applications of such advanced polymers.
| Polymer Property | Potential Application | Reference |
| pH/Temperature Responsiveness | Smart Materials, Nanomedicine, Drug Delivery | mdpi.com |
| Biocompatibility | Medical Implants, Tissue Engineering | mdpi.com |
| Enhanced Mechanical Properties | Advanced Manufacturing, High-Performance Plastics | chemimpex.com |
Exploration in Dermatological Applications and Active Ingredient Researchchemimpex.com
The potential use of this compound in cosmetics and dermatology is another emerging area of interest. chemimpex.com Research in this field is focused on developing active ingredients that can improve skin health and facilitate the delivery of therapeutic agents through the skin.
The thiomorpholine structure is related to morpholine (B109124), derivatives of which have been identified as potent skin permeation enhancers. nih.gov These enhancers can improve the transdermal delivery of drugs by temporarily and reversibly modifying the barrier properties of the skin. A study on N-alkylmorpholines found that their effectiveness was related to the length of their alkyl chain, with certain derivatives showing a significantly higher permeation-enhancing effect than the well-known enhancer Azone. nih.gov
This suggests that this compound or its derivatives could be investigated for similar properties. Its potential to act as a stabilizer or an active ingredient that improves skin absorption could be valuable in the formulation of advanced dermatological and cosmetic products. chemimpex.com Furthermore, the development of novel delivery systems, such as pharmaceutical deep eutectic solvents (PDESs), is another avenue where this compound could be explored to enhance the transdermal uptake of active ingredients. nih.gov
Investigations in Corrosion Inhibition and Material Protection (based on related compounds)
While direct experimental studies on the corrosion inhibition properties of this compound are not extensively documented in publicly available literature, the structural motifs inherent to this molecule—namely the thiomorpholine dioxide and methyl benzoate (B1203000) moieties—suggest a strong potential for application in material protection. The field of corrosion inhibition frequently leverages organic molecules that can adsorb onto a metal surface, forming a protective barrier against corrosive agents. The efficacy of these inhibitors is often dictated by the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and π-electrons, all of which are present in the subject compound.
Compounds containing sulfonyl groups are recognized for their chemical stability and their capacity to form strong interactions. nih.gov The electron-withdrawing nature of the sulfonyl group can influence the electron density of the entire molecule, enhancing its interaction with metal surfaces. Research into various heterocyclic compounds has demonstrated that the presence of nitrogen, oxygen, and sulfur atoms allows for effective corrosion inhibition by providing active sites for adsorption onto the metal. nih.govresearchgate.net
The proposed mechanism for corrosion inhibition by such organic molecules involves the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, or the electrostatic interaction between a charged molecule and a charged metal surface. The planarity of aromatic rings further facilitates surface coverage.
Investigations into related heterocyclic compounds have provided substantial evidence of their performance as corrosion inhibitors. For instance, studies on naphthyridine derivatives in acidic environments have shown high inhibition efficiencies. researchgate.net Similarly, theophylline-triazole derivatives have been identified as effective corrosion inhibitors for steel. nih.gov These examples underscore the potential of heterocyclic structures in preventing corrosion.
The following tables present research findings on the corrosion inhibition efficiency of compounds structurally related to this compound, highlighting the impact of concentration and molecular structure on their protective capabilities.
Table 1: Corrosion Inhibition Efficiency of Naphthyridine Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| 5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de] chemimpex.comyoutube.comnaphthyridine-4-carbonitrile (N-1) | 6.54 x 10⁻⁵ | 94.28 |
| 5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] chemimpex.comyoutube.comnaphthyridine-4-carbonitrile (N-2) | 6.54 x 10⁻⁵ | 96.66 |
| 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de] chemimpex.comyoutube.comnaphthyridine-4-carbonitrile (N-3) | 6.54 x 10⁻⁵ | 98.09 |
| Data sourced from electrochemical and weight loss measurements. researchgate.net |
The data in Table 1 indicates that naphthyridine derivatives, which are complex heterocyclic systems, provide excellent corrosion protection for mild steel in a strong acid medium. researchgate.net The variation in efficiency among the derivatives suggests that substituent groups also play a crucial role in the inhibitory action.
Table 2: Corrosion Inhibition Efficiency of Theophylline-Triazole Derivatives on Steel at 50 ppm
| Inhibitor | Inhibition Efficiency (%) |
| 7-((1-benzyl-1H-1,2,3-triazol-4-yl) methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6–dione | ~90 |
| Substituted Theophylline-Triazole Derivatives | ~90 |
| Data from electrochemical impedance spectroscopy studies. nih.gov |
The results for theophylline-triazole derivatives further support the hypothesis that heterocyclic compounds containing nitrogen atoms are effective corrosion inhibitors. nih.gov The high inhibition efficiency at a relatively low concentration of 50 ppm is noteworthy. nih.gov
Based on the performance of these and other related sulfur- and nitrogen-containing heterocyclic compounds, it is plausible to project that this compound would exhibit significant corrosion inhibition properties. The presence of the sulfonyl group, the thiomorpholine ring with its nitrogen and sulfur heteroatoms, and the aromatic benzoate ring collectively provide the necessary structural features for strong adsorption on metal surfaces, thereby offering a potential avenue for novel applications in material science and industrial processes where corrosion protection is paramount. Further experimental validation is warranted to quantify the effectiveness of this compound as a corrosion inhibitor.
Future Perspectives and Research Challenges in Methyl 4 1,1 Dioxothiomorpholino Benzoate Research
Bridging In Silico Predictions with Experimental Validation
The integration of computational modeling with experimental studies is a cornerstone of modern drug discovery and materials science. For thiomorpholine (B91149) derivatives, in silico approaches are instrumental in predicting biological activity and guiding synthetic efforts. nih.govnih.gov
Current Landscape:
Predictive Modeling: Computational studies on thiomorpholine-containing compounds have been employed to predict their interactions with biological targets. For instance, in silico evaluations of thiomorpholine derivatives have been used to assess their potential inhibitory activity against enzymes like the ACE2 receptor, which is relevant in antiviral research. nih.govnih.gov These models help in screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing. mdpi.com
Structure-Activity Relationships (SAR): Advances in computational tools have enabled a deeper understanding of the structure-activity relationships of heterocyclic compounds, allowing for the rational design of molecules with enhanced biological activities. nih.gov
Future Research Directions:
Model Refinement: A significant challenge lies in the development and refinement of in silico models that can accurately predict the biological activity and physicochemical properties of complex molecules like Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This requires the generation of robust experimental data to train and validate the computational models.
Experimental Confirmation: A critical future direction is the rigorous experimental validation of in silico predictions. Techniques such as microscale thermophoresis can be employed to experimentally determine the binding affinities of computationally predicted interactions, as has been demonstrated for other compounds targeting biological molecules like tubulin. mdpi.com This feedback loop between prediction and experimentation is vital for improving the accuracy of future computational screening.
Emerging Therapeutic Areas and Target Identification
The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. jchemrev.comjchemrev.com While this compound is noted for its role in developing anticancer agents, its potential extends to other therapeutic areas. chemimpex.com
Established and Potential Applications:
| Therapeutic Area | Role of Thiomorpholine Scaffold |
| Oncology | Core structure in the development of anti-cancer agents. chemimpex.com |
| Antihypertensive | Derivatives have shown potential as antihypertensive agents. nih.govresearchgate.net |
| Antioxidant | Some thiomorpholine derivatives exhibit antioxidant properties. jchemrev.comresearchgate.net |
| Antiviral | Investigated for potential inhibitory effects on viral entry mechanisms. nih.govnih.gov |
| Neuroprotection | Derivatives have been studied for their retinal protector activity. jchemrev.comresearchgate.net |
| Metabolic Diseases | Explored as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes. jchemrev.comresearchgate.net |
Future Research Directions:
Target Deconvolution: A primary challenge is the identification of specific biological targets for this compound and its derivatives. Understanding the molecular basis of its activity is crucial for its development as a therapeutic agent.
Exploring New Indications: Future research should explore the potential of this compound in a broader range of diseases. Given the diverse bioactivities of the thiomorpholine scaffold, there is a strong rationale for investigating its efficacy in areas such as inflammatory diseases and neurodegenerative disorders. biosynth.com
Mechanism of Action Studies: Elucidating the precise mechanism of action through biochemical and cellular assays will be paramount. This will not only validate its therapeutic potential but also guide the design of second-generation compounds with improved efficacy and selectivity.
Sustainable Synthesis and Environmental Considerations
The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. Developing sustainable routes to this compound and considering its environmental fate are critical aspects of its lifecycle assessment.
Sustainable Synthetic Approaches:
Green Catalysis: Research into the use of environmentally benign and recyclable catalysts, such as sodium benzoate (B1203000), for key chemical transformations offers a promising avenue for the sustainable synthesis of related compounds. researchgate.net The use of gold nanoparticles on mesoporous supports has also been explored for the green synthesis of benzoates. acs.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis presents an opportunity for a more efficient and scalable production of thiomorpholine and its derivatives, as demonstrated by the telescoped photochemical thiol-ene/cyclization sequence. researchgate.netnih.gov
Environmental Impact:
Biodegradation: Studies on the biodegradation of thiomorpholine by microorganisms like Mycobacterium aurum MO1 have provided insights into its environmental degradation pathways. nih.gov Understanding these pathways is essential for assessing the environmental impact of related compounds.
Toxicity of Related Compounds: While specific data on this compound is scarce, the ecotoxicity of related benzoate compounds, such as methyl benzoate, has been studied, indicating a need for careful environmental assessment. mdpi.com
Future Research Directions:
Development of Greener Synthetic Routes: A key challenge is the development of a fully sustainable synthesis for this compound that minimizes waste, avoids hazardous reagents, and utilizes renewable feedstocks. nih.gov
Lifecycle Assessment: A comprehensive lifecycle assessment, including biodegradability and ecotoxicity studies, is necessary to understand the environmental footprint of this compound.
Development of Novel Analytical Tools for Comprehensive Characterization
The thorough characterization of this compound and its derivatives is essential for quality control, understanding its behavior, and ensuring its purity.
Current Analytical Techniques:
| Analytical Technique | Application in Characterization |
| NMR Spectroscopy | Elucidation of molecular structure. mdpi.com |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. nih.govmdpi.com |
| X-ray Crystallography | Determination of the three-dimensional crystal and molecular structure. mdpi.com |
| UV-Vis Spectroscopy | Study of electronic transitions and quantification. researchgate.net |
| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net |
Future Research Directions:
Advanced Spectroscopic Methods: The application of more advanced and sensitive analytical techniques will be crucial for in-depth characterization. This includes the use of high-resolution mass spectrometry for metabolite identification and advanced NMR techniques for conformational analysis. mdpi.com
Real-time Monitoring: The development of analytical methods for real-time monitoring of reactions and biological processes involving this compound will provide valuable kinetic and mechanistic data. researchgate.net
Polymorph Characterization: A thorough investigation of potential polymorphism is necessary, as different solid-state forms can significantly impact the physicochemical properties and bioavailability of a compound. researchgate.net
Collaborative Research Opportunities and Interdisciplinary Approaches
The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach to research. The advancement of our understanding of this compound will be significantly enhanced through such partnerships. nih.gov
Areas for Collaboration:
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can accelerate the translation of basic research findings into tangible therapeutic applications. researchgate.net These partnerships can provide access to specialized resources, expertise, and high-throughput screening capabilities. nih.gov
Interdisciplinary Teams: Research teams comprising medicinal chemists, computational scientists, biologists, and environmental scientists will be essential to address the multifaceted challenges associated with this compound, from synthesis and biological evaluation to environmental impact assessment. nih.gov
Future Outlook:
The future of research on this compound is bright, with numerous opportunities for innovation and discovery. By fostering collaboration and embracing interdisciplinary approaches, the scientific community can unlock the full potential of this promising compound. mdpi.com The journey from a laboratory curiosity to a valuable chemical entity will depend on a concerted effort to bridge the gaps in our current knowledge and overcome the inherent challenges in chemical and pharmaceutical research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, and what are their typical yields and purity profiles?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, thiomorpholine derivatives react with methyl 4-substituted benzoates under controlled heating (e.g., 60–80°C) in polar aprotic solvents like DMF or DMSO. Catalysts such as triethylamine are often used to enhance reactivity.
- Yield and Purity : Reported yields range from 80–85%, with purity exceeding 98% as confirmed by HPLC and GC analysis . Structural validation is achieved via -NMR and mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- -NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.9 ppm for methyl ester).
- -NMR (carbonyl signals at ~167 ppm).
- IR (C=O stretch at ~1720 cm, S=O at ~1150–1300 cm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS confirms molecular weight .
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water.
- Stability : Degrades under prolonged exposure to light or moisture. Store at –20°C under inert atmosphere .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structural elucidation of this compound?
- Software Tools : Use SHELXL for refinement of X-ray diffraction data, particularly for resolving disordered sulfur or oxygen atoms in the thiomorpholine ring .
- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, while WinGX integrates multiple crystallographic datasets for cross-validation .
Q. What computational strategies are recommended to predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the dioxothiomorpholine group shows high nucleophilicity .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem-derived 3D structures .
Q. How can the biological activity of this compound be systematically evaluated against related derivatives?
- In Vitro Assays :
- Enzyme inhibition studies (e.g., kinase or protease assays) to quantify IC.
- Cytotoxicity screening using cell lines (e.g., MTT assay).
- Structure-Activity Relationship (SAR) : Compare with analogs like methyl 4-(benzoylcarbamoylamino)benzoate to identify critical functional groups (e.g., thiomorpholine’s sulfone group enhances membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
